molecular formula C10H11N3O B13302195 3-[(Azetidin-3-yloxy)methyl]pyridine-2-carbonitrile

3-[(Azetidin-3-yloxy)methyl]pyridine-2-carbonitrile

Cat. No.: B13302195
M. Wt: 189.21 g/mol
InChI Key: LCYKFVCBTZDKGC-UHFFFAOYSA-N
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Description

3-[(Azetidin-3-yloxy)methyl]pyridine-2-carbonitrile is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel antimicrobial and antiviral agents. This compound features a pyridine core linked to an azetidine ring via an oxymethyl bridge, a structure that aligns with current research trends focused on hybrid heterocyclic systems. The pyridine nucleus is a privileged scaffold in drug discovery, frequently found in compounds with demonstrated therapeutic properties, including antimicrobial and antiviral activities . The integration of a second heterocycle, such as azetidine, is known to enhance these biological properties by influencing the molecule's geometry and its interaction with specific protein targets . Azetidines, which are four-membered nitrogen-containing heterocycles, are valuable building blocks in the synthesis of more complex bioactive molecules . Researchers can utilize this compound as a key synthetic intermediate for constructing advanced molecular architectures. Its potential mechanism of action in biological studies may involve targeted protein inhibition, as the distinct three-dimensional structure provided by the azetidine and pyridine groups can define specific interactions with microbial or viral proteins . Furthermore, the presence of the pyridine ring can improve the water solubility of lead compounds, which is a critical parameter in optimizing pharmacokinetic properties . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult safety data sheets and handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

3-(azetidin-3-yloxymethyl)pyridine-2-carbonitrile

InChI

InChI=1S/C10H11N3O/c11-4-10-8(2-1-3-13-10)7-14-9-5-12-6-9/h1-3,9,12H,5-7H2

InChI Key

LCYKFVCBTZDKGC-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OCC2=C(N=CC=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Azetidin-3-yloxy)methyl]pyridine-2-carbonitrile typically involves the reaction of azetidine with pyridine-2-carbonitrile under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the azetidine, followed by the addition of pyridine-2-carbonitrile. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[(Azetidin-3-yloxy)methyl]pyridine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(Azetidin-3-yloxy)methyl]pyridine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(Azetidin-3-yloxy)methyl]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyridine ring can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

(a) 3-(Substituted Phenyl)pyridine-2-carbonitriles

Compounds such as 3-(2-Methylphenyl)pyridine-2-carbonitrile (MFCD22586705) and 3-(4-Methylphenyl)pyridine-2-carbonitrile (MFCD22586704) share the pyridine-2-carbonitrile core but differ in their 3-position substituents (methylphenyl vs. azetidinyloxymethyl) .

  • Key Differences :
    • The azetidine group introduces a smaller, more polar heterocycle compared to the lipophilic methylphenyl substituents.
    • The azetidine’s oxygen linker may enhance solubility in polar solvents, whereas methylphenyl groups favor hydrophobic environments.

(b) Trifluoromethyl-Substituted Derivatives

5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile (CAS 573762-62-6) features a trifluoromethyl group at the 3-position and an amino group at the 5-position .

  • The amino group enables participation in hydrogen bonding, whereas the azetidine’s ether oxygen offers weaker polarity.

(c) Azetidine-Containing Analogs

3-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pyridine-2-carbonitrile (CAS 2415527-41-0) shares the azetidine-oxygen linkage but incorporates a trifluoromethylpyridine moiety .

  • Key Differences :
    • The trifluoromethylpyridine group introduces additional steric bulk and electron-withdrawing effects, which may influence receptor affinity or metabolic pathways.
    • Molecular weight (320.27 g/mol vs. ~261–293 g/mol for other analogs) could impact pharmacokinetics .

Physicochemical Properties

Property 3-[(Azetidin-3-yloxy)methyl]pyridine-2-carbonitrile (Inferred) 3-(4-Methylphenyl)pyridine-2-carbonitrile 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile
Molecular Weight ~250–300 g/mol* 213.25 g/mol 187.12 g/mol
Polarity Moderate (azetidine oxygen) Low (methylphenyl) Moderate (amino, trifluoromethyl)
Solubility Likely soluble in polar aprotic solvents (e.g., DMSO) Low (hydrophobic substituent) Moderate (polar groups)
Biological Activity Potential kinase/receptor modulation Unreported Intermediate for A2A/A1 receptor antagonists

*Estimated based on analogs in .

Biological Activity

3-[(Azetidin-3-yloxy)methyl]pyridine-2-carbonitrile is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, exhibits significant antimicrobial and anticancer properties, making it a subject of various scientific investigations.

Chemical Structure and Properties

The molecular formula of this compound is C9H10N4OC_9H_{10}N_4O, indicating the presence of two nitrogen atoms and a cyano group. Its structure includes a pyridine ring linked to an azetidine moiety via a pyridin-3-yloxymethyl group, enhancing its chemical reactivity and biological potential.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains. Studies indicate that derivatives of pyridine compounds, including this compound, exhibit effectiveness against:

  • Staphylococcus aureus
  • Escherichia coli

These findings suggest that the compound may serve as a therapeutic agent in combating infections caused by these pathogens .

Anticancer Activity

Research also highlights the anticancer properties of this compound. The compound interacts with specific molecular targets within cancer cells, potentially inhibiting pathways crucial for cell proliferation. Further studies are needed to elucidate the exact mechanisms by which this compound exerts its effects on cancer cells.

The mechanism of action for this compound involves binding to specific enzymes or receptors within biological systems. This interaction can modulate enzyme activities and influence various signaling pathways, which is critical for its antimicrobial and anticancer effects.

Synthesis and Derivatives

The synthesis of this compound typically involves multiple steps, utilizing solvents like ethanol and catalysts such as sodium hydroxide to enhance reaction efficiency. Continuous flow reactors may be employed in industrial settings to improve yield and purity.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
AziridinesThree-membered nitrogen ringSimilar reactivity but less complex than azetidines
PyrrolidinesFive-membered nitrogen ringBroader range of biological activities
IndolesFused benzene and pyrrole ringsDiverse pharmacological properties

The combination of a pyridine ring with an azetidine structure in this compound enhances its reactivity and biological activity compared to other compounds in its class.

Case Studies

Recent studies have focused on the pharmacological profiles of compounds similar to this compound. For instance, research on related azetidine derivatives has demonstrated varying degrees of potency against specific targets, highlighting the importance of structural modifications in enhancing biological activity .

Q & A

Q. Advanced

Core modifications : Synthesize analogs with varied substituents (e.g., replacing azetidine with pyrrolidine) to assess bioactivity changes.

Pharmacophore mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding with pyridine-carbonitrile groups).

In vitro assays : Test analogs against target enzymes (e.g., kinases) to correlate structural features with inhibitory potency .

What challenges arise in optimizing reaction yields for this compound?

Advanced
Common issues include:

  • Low regioselectivity : Mitigate by using directing groups (e.g., Boc-protected amines) during coupling.
  • Steric hindrance : Employ bulky ligands (e.g., XPhos) in palladium-catalyzed reactions to enhance efficiency.
  • Byproduct formation : Monitor via TLC and optimize stoichiometry (e.g., 1.2 eq azetidine derivative to pyridine precursor) .

How can researchers assess the compound’s potential pharmacological activity?

Q. Advanced

Target identification : Screen against kinase or GPCR panels using fluorescence polarization assays.

Toxicity profiling : Use hepatic microsomes to evaluate metabolic stability and CYP inhibition.

In vivo models : Test in zebrafish or murine models for bioavailability and efficacy .

What are the key considerations for designing stable formulations of this compound?

Q. Advanced

Solubility enhancement : Use co-solvents (e.g., PEG 400) or cyclodextrin complexes.

pH stability : Conduct accelerated stability studies (40°C/75% RH) to identify degradation pathways.

Lyophilization : Assess feasibility for long-term storage .

How can computational methods aid in predicting the compound’s reactivity?

Q. Advanced

DFT calculations : Predict electrophilic/nucleophilic sites for functionalization.

Molecular dynamics (MD) : Simulate binding modes with biological targets.

ADMET prediction : Use tools like SwissADME to estimate pharmacokinetic properties .

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